molecular formula C8H17O5P B14142148 1-(Diethoxyphosphoryl)ethyl acetate CAS No. 4124-94-1

1-(Diethoxyphosphoryl)ethyl acetate

Cat. No.: B14142148
CAS No.: 4124-94-1
M. Wt: 224.19 g/mol
InChI Key: DPXYOLOTFDZJPX-UHFFFAOYSA-N
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Description

1-(Diethoxyphosphoryl)ethyl acetate is an organophosphorus compound characterized by a diethoxyphosphoryl group attached to an ethyl acetate backbone. The compound’s bifunctional nature—combining a phosphonate group with an ester moiety—grants it versatility in applications ranging from agrochemicals to pharmaceutical intermediates. Its reactivity is influenced by the electron-withdrawing phosphoryl group, which enhances electrophilic character at the α-carbon, enabling nucleophilic substitutions or cyclopropanation reactions .

Properties

CAS No.

4124-94-1

Molecular Formula

C8H17O5P

Molecular Weight

224.19 g/mol

IUPAC Name

1-diethoxyphosphorylethyl acetate

InChI

InChI=1S/C8H17O5P/c1-5-11-14(10,12-6-2)8(4)13-7(3)9/h8H,5-6H2,1-4H3

InChI Key

DPXYOLOTFDZJPX-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C)OC(=O)C)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Diethoxyphosphoryl)ethyl acetate is typically synthesized through the Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide. The reaction conditions for this synthesis include heating the reactants to a temperature of around 170°C and maintaining a reaction pressure of 0.5 to 2.0 MPa . The reaction is carried out in a solvent such as toluene, and the product is purified using a thin-film evaporator .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified using distillation and other separation techniques .

Chemical Reactions Analysis

Types of Reactions

1-(Diethoxyphosphoryl)ethyl acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphonic acids, phosphonates, and various substituted derivatives .

Mechanism of Action

The mechanism of action of 1-(Diethoxyphosphoryl)ethyl acetate involves the formation of a phosphonate anion when it is added to a base such as sodium methoxide. This anion can then react with carbonyl compounds to form alkenes through the Horner-Wadsworth-Emmons reaction . The reaction proceeds with high regioselectivity, typically forming the E-alkene as the major product .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopropane-Containing Phosphoryl Esters

Example : 1-(Diethoxyphosphoryl)cyclopropanecarboxylates (e.g., 4c , 4d )

  • Structure : Cyclopropane ring fused with diethoxyphosphoryl and carboxylate groups (C₁₆H₂₃O₆P) .
  • Synthesis: Cyclopropanation of triethylphosphonoacetate with cyclic sulfates of terminal 1,2-diols under basic conditions (NaH/THF), yielding single diastereomers .
  • Key Features: Stereochemistry: X-ray analysis confirmed trans configuration between phosphoryl and substituents (e.g., benzyloxymethyl), with bond-length asymmetry in the cyclopropane ring . Applications: Precursors to aminocyclopropanephosphonic acids, which are bioactive motifs in drug discovery .

Benzylphosphonate Derivatives

Example : (1,2-Bis(4-((diethoxyphosphoryl)methyl)phenyl)ethyl Acetate (4 )

  • Structure : Two diethoxyphosphoryl groups attached to a bis-phenyl ethyl acetate core.
  • Synthesis : Multi-step protocol involving Suzuki-Miyaura coupling and phosphorylation.
  • Applications : Evaluated as antimicrobial agents due to the synergistic effects of phosphonate and aromatic groups .
  • Comparison : The bulky bis-phenyl structure may reduce solubility but improve membrane permeability compared to the simpler ethyl acetate analog.

Triazole-Functionalized Phosphoryl Esters

Example : 1-(Diethoxyphosphoryl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)propan-2-yl 2-(naphthalen-1-yl)acetate (5-A3 )

  • Structure : Diethoxyphosphoryl group linked to a triazole-naphthalene-acetate scaffold.
  • Synthesis : Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) followed by esterification.
  • Applications : Moderate herbicidal activity against barnyard grass, though less potent than commercial acetochlor .

Fluorinated Analogs

Example : Ethyl(Diethoxyphosphoryl)fluoroacetate

  • Structure : Fluorine substitution at the α-carbon of the acetate group.
  • Synthesis : Derived from ethyl fluoroacetate via phosphorylation.
  • Reactivity : Fluorine’s electronegativity increases acidity at the α-carbon, facilitating nucleophilic attacks .
  • Comparison: Enhanced toxicity and metabolic resistance compared to non-fluorinated derivatives, but with higher environmental persistence concerns.

Comparative Data Table

Compound Molecular Formula Key Substituents Synthesis Method Key Applications Reference
1-(Diethoxyphosphoryl)ethyl acetate C₈H₁₇O₅P Ethyl acetate, phosphoryl Likely Arbuzov reaction Agrochemical intermediates -
1-(Diethoxyphosphoryl)cyclopropanecarboxylate (4c ) C₁₆H₂₃O₆P Cyclopropane, carboxylate Cyclopropanation with NaH/THF Bioactive precursors
Bis-phenyl ethyl acetate (4 ) C₂₄H₃₂O₈P₂ Bis-phenyl, phosphoryl Suzuki coupling, phosphorylation Antimicrobial agents
Triazole-naphthalene derivative (5-A3 ) C₂₃H₂₉N₃O₅P Triazole, naphthalene Click chemistry, esterification Herbicides
Ethyl(Diethoxyphosphoryl)fluoroacetate C₈H₁₆FO₅P Fluorine, phosphoryl Phosphorylation of fluoroacetate Specialty chemicals

Research Findings and Trends

  • Synthetic Efficiency : Cyclopropanation (e.g., 4c ) and click chemistry (e.g., 5-A3 ) enable precise stereochemical control but require specialized reagents . Simpler phosphorylation methods (e.g., Arbuzov) are more scalable for industrial use.
  • Bioactivity : Bulky substituents (e.g., benzyloxymethyl in 4c ) improve target specificity but may hinder pharmacokinetics . Fluorinated analogs show enhanced reactivity but pose regulatory challenges .

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